molecular formula C6H11N3OS B14394650 N-[(Morpholin-4-yl)methylidene]thiourea CAS No. 89984-41-8

N-[(Morpholin-4-yl)methylidene]thiourea

Cat. No.: B14394650
CAS No.: 89984-41-8
M. Wt: 173.24 g/mol
InChI Key: PCKYSXNRZNCSRU-UHFFFAOYSA-N
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Description

N-[(Morpholin-4-yl)methylidene]thiourea is an organic compound that features a morpholine ring attached to a thiourea moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Morpholin-4-yl)methylidene]thiourea can be synthesized through a condensation reaction between morpholine-4-carbaldehyde and thiourea. The reaction typically occurs in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of morpholine-4-carbaldehyde and thiourea in ethanol, followed by heating the mixture under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(Morpholin-4-yl)methylidene]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

    Complexation: Metal salts like copper(II) sulfate and nickel(II) chloride are used to form coordination complexes.

Major Products Formed

Scientific Research Applications

N-[(Morpholin-4-yl)methylidene]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Morpholin-4-yl)methylidene]thiourea involves its interaction with biological targets and metal surfaces:

    Biological Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. It may also induce oxidative stress in cancer cells, leading to cell death.

    Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.

Comparison with Similar Compounds

Similar Compounds

    N-[(Morpholin-4-yl)methylidene]sulfonamide: Similar structure but contains a sulfonamide group instead of a thiourea moiety.

    N-[(Morpholin-4-yl)methylidene]hydrazine: Contains a hydrazine group, offering different reactivity and applications.

    N-[(Morpholin-4-yl)methylidene]quinoline: Features a quinoline ring, which imparts unique biological activities.

Uniqueness

N-[(Morpholin-4-yl)methylidene]thiourea is unique due to its combination of a morpholine ring and a thiourea moiety, which provides a versatile platform for various chemical reactions and applications. Its ability to form stable coordination complexes with metals and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

89984-41-8

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

morpholin-4-ylmethylidenethiourea

InChI

InChI=1S/C6H11N3OS/c7-6(11)8-5-9-1-3-10-4-2-9/h5H,1-4H2,(H2,7,11)

InChI Key

PCKYSXNRZNCSRU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=NC(=S)N

Origin of Product

United States

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